(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 1-(3,5-dimethylphenyl)propan-2-one with a chiral borane complex can yield the desired chiral alcohol. The reaction is typically carried out under mild conditions, such as room temperature, and requires careful control of the reaction parameters to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the ketone precursor. The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide. The reactions are typically carried out under reflux conditions.
Major Products Formed
Oxidation: The major products include the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products include the corresponding halides or alkyl derivatives.
Scientific Research Applications
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of the target proteins and influence various biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Amino-1-(3,5-dimethylphenyl)propan-2-one: The ketone analog with different reactivity and applications.
1-(3,5-Dimethylphenyl)propan-2-OL: The non-chiral analog with different stereochemical properties.
Uniqueness
(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1 |
InChI Key |
KEACPRDTCZCRKM-HCCKASOXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](C(C)O)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C)O)N)C |
Origin of Product |
United States |
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